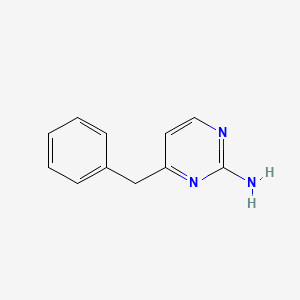

4-Benzylpyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

168150-97-8 |

|---|---|

Molecular Formula |

C11H11N3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

4-benzylpyrimidin-2-amine |

InChI |

InChI=1S/C11H11N3/c12-11-13-7-6-10(14-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) |

InChI Key |

MXWFAFBPBMLSRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Benzylpyrimidin 2 Amine

Precursor Selection and Strategic Design in 4-Benzylpyrimidin-2-amine Synthesis

The construction of the this compound core relies on the careful selection of precursors and a strategic approach to ring formation. Key methods involve the condensation of suitable building blocks to form the pyrimidine (B1678525) ring.

Condensation Reactions in Pyrimidine Ring Formation

Condensation reactions are fundamental to the synthesis of the pyrimidine ring. libretexts.org These reactions typically involve the combination of a 1,3-dicarbonyl compound or its equivalent with a molecule containing an N-C-N fragment, such as guanidine (B92328). libretexts.orgbohrium.com In the context of this compound, a common precursor is a β-keto ester bearing a benzyl (B1604629) group. This precursor can then undergo cyclization to form the pyrimidine ring.

A general pathway involves the reaction of two molecules to form a larger molecule with the concurrent elimination of a smaller molecule, often water. libretexts.org For instance, the condensation of 2-aminothiophenoles with carbonyl compounds proceeds through the formation of an imine thiophenol, followed by cyclization and reduction to yield 2-substituted benzothiazoles. mdpi.com Similarly, the synthesis of pyrimidine derivatives can be achieved through the condensation of various amines and aldehydes, sometimes catalyzed by acids like perchloric acid. bibliotekanauki.pl

Role of Guanidine Salts in Pyrimidine Annulation

Guanidine and its salts are crucial reagents in the synthesis of 2-aminopyrimidines. bohrium.com Guanidine serves as the source of the N-C-N fragment necessary for the formation of the pyrimidine ring. bohrium.comtubitak.gov.tr The reaction of guanidine with a 1,3-dicarbonyl compound or a related species is a classic and widely used method for constructing the 2-aminopyrimidine (B69317) core. bohrium.com

Guanidine salts, such as guanidine hydrochloride or guanidine carbonate, are often employed in these cyclization reactions. google.com The choice of the salt can influence the reaction conditions and outcomes. For example, the condensation of beta-ethoxyacrolein diethyl acetal (B89532) with a guanidine salt in the presence of a strong acid like sulfuric or hydrochloric acid can produce 2-aminopyrimidine. google.com The use of guanidine nitrate (B79036) has also been reported for the synthesis of substituted pyrimidines from various precursors. bohrium.com

Halogenated Pyrimidine Intermediates in Cross-Coupling Strategies

Halogenated pyrimidines are versatile intermediates in the synthesis of functionalized pyrimidine derivatives, including those with a benzyl group. wuxibiology.commdpi.com These halogenated pyrimidines can be synthesized and then subjected to cross-coupling reactions to introduce the benzyl moiety or other substituents. The reactivity of the halogen atoms on the pyrimidine ring often follows the order I > Br > Cl, which allows for selective functionalization. mdpi.com

For instance, 2,4-dichloropyrimidines are common starting materials where the chlorine at the C4 position is generally more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the C2 position. researchgate.net This regioselectivity allows for the sequential introduction of different groups. wuxibiology.comresearchgate.net For example, a benzyl group could be introduced at the C4 position via a Suzuki-Miyaura cross-coupling reaction, followed by further modification at the C2 position. researchgate.net The use of polyhalogenated pyrimidines provides a strategic advantage for creating a library of substituted pyrimidines by exploiting the differential reactivity of the halogen atoms. wuxibiology.commdpi.com

Advanced Synthetic Routes for this compound Derivatives

Once the core this compound structure is established, or by utilizing halogenated precursors, a variety of advanced synthetic methods can be employed to introduce further diversity. These methods include powerful cross-coupling reactions and classical amination and alkylation techniques.

Suzuki Cross-Coupling Protocols for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds, particularly for the arylation and heteroarylation of heterocyclic compounds like pyrimidines. nih.govbeilstein-journals.orgmdpi.com This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. mdpi.commdpi.com

In the synthesis of this compound derivatives, a halogenated pyrimidine precursor can be coupled with an appropriate aryl or heteroaryl boronic acid to introduce substituents at specific positions. nih.govrsc.org For example, 4-amino-6-aryl-1-methylpyrimidin-2-ones have been synthesized via Suzuki cross-coupling using Pd(PPh3)4 as a catalyst. nih.gov The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.net The Suzuki coupling's tolerance of a wide range of functional groups makes it a valuable tool for late-stage functionalization. mdpi.commdpi.com

| Halogenated Precursor | Boronic Acid/Ester | Catalyst | Product | Reference |

|---|---|---|---|---|

| 6-chloro-pyrimidine derivative | Arylboronic acids | Pd(PPh3)4 | 4-Amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs | nih.gov |

| 3-iodo pyrazolo[1,5-a]pyrimidine | Phenyl boronic acid | Not specified | 3,5,7-triphenylpyrazolo[1,5-a]pyrimidine | nih.gov |

| 3-iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine | Phenyl boronic acid | Not specified | Substituted pyrazolo[1,5-a]pyrimidine | rsc.org |

Amination Reactions and Alkylation of Pyrimidine Core

Amination and alkylation reactions are fundamental transformations for modifying the pyrimidine core and the amino group of this compound. These reactions allow for the introduction of a wide variety of substituents, leading to diverse chemical libraries.

Amination Reactions: The amino group at the 2-position or other positions on the pyrimidine ring can be introduced or modified through various amination methods. For instance, nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine with an amine is a common strategy. mdpi.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful alternative for forming C-N bonds, especially for less reactive halides or more sterically hindered amines.

Alkylation Reactions: The amino group of this compound can be alkylated to produce secondary or tertiary amines. researchgate.net Reductive amination is a versatile method for this purpose, involving the reaction of the amine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ. acsgcipr.orgarkat-usa.orguni-bayreuth.de This method avoids many of the challenges associated with direct alkylation, such as over-alkylation. researchgate.net Various reducing agents can be employed, with sodium borohydride (B1222165) in acetic acid being an effective system. arkat-usa.org

| Starting Material | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-amino-4,6-dichloropyrimidine (B145751) | Various amines, triethylamine (B128534) | Nucleophilic Aromatic Substitution | Substituted 2-aminopyrimidine derivatives | mdpi.com |

| Aldehydes/Ketones and Amines | Hydride donor (e.g., Hantzsch ester), Organocatalyst (e.g., Thiourea) | Organo-catalyzed Reductive Amination | Substituted amines | acsgcipr.org |

| Arylaldehydes and heterocyclic amines | NaBH4, Acetic Acid | Reductive Alkylation | Benzyl derivatives of heterocyclic amines | arkat-usa.org |

Cyclization Pathways to Fused Pyrimidine Systems

The this compound core is a valuable precursor for the synthesis of fused heterocyclic systems through intramolecular or intermolecular cyclization reactions. These reactions typically involve the amino group at the C2-position and a suitably functionalized substituent at the C4 or C5 position of the pyrimidine ring, leading to the formation of bicyclic or polycyclic structures.

One notable pathway involves the cyclization of 2-amino-5-substituted pyrimidines to form fused imidazole (B134444) rings. For instance, derivatives of this compound can be utilized in reactions that lead to the formation of imidazo[1,2-a]pyrimidine (B1208166) systems. Research has demonstrated the synthesis of compounds like 4-benzyl-5-methyl-1H-imidazol-2-amine through such cyclization strategies uj.edu.pl. These transformations often require reagents that can react with both the exocyclic amino group and an adjacent functional group on the pyrimidine ring to close the new ring.

Palladium-Catalyzed Coupling in Benzyl Substitution

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govrsc.org These methods are particularly relevant for modifying the this compound scaffold.

While direct substitution on the benzyl group of this compound is a specific application, the principles are well-established through extensive research on similar structures. The Suzuki-Miyaura coupling, for example, is a prominent method for introducing aryl or alkyl groups. thieme-connect.com In a related synthesis, a Suzuki reaction was employed to couple 2,4-dichloropyrimidine (B19661) with benzo[b]thiophen-2-ylboronic acid to create an intermediate, which then undergoes substitution with various amines. nih.gov This highlights a strategy where the pyrimidine core is first functionalized, followed by the introduction of the amine component.

The general mechanism for such palladium-catalyzed reactions involves the in situ generation of a catalytically active Pd(0) species. rsc.org This species undergoes oxidative addition with a halide (e.g., a bromo- or chloro-substituted benzyl group), followed by transmetalation with a boronic acid (in Suzuki coupling) and subsequent reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine (B1218219) ligands has been crucial in improving the efficiency and scope of these reactions, especially for less reactive substrates like aryl chlorides. nih.gov The application of these catalytic systems could allow for the functionalization of the phenyl ring of the benzyl moiety in this compound, provided a suitable halogenated precursor is used.

Stereoselective Synthesis and Enantiomeric Resolution of Chiral Analogues

The synthesis of chiral analogues of this compound, particularly where the benzylic carbon serves as a stereocenter, can be achieved through stereoselective synthesis or enantiomeric resolution. Such chiral amines are significant subunits in many bioactive molecules. wiley-vch.de

Enantiomeric Resolution: A common method for separating enantiomers from a racemic mixture is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). For related chiral 2-amino-6-benzylpyrimidin-4(3H)-one compounds, resolution was successfully achieved using a coated-type Chiralpak AD CSP with an eluent of ethanol (B145695) containing a small amount of diethylamine. acs.org This approach is directly applicable to chiral analogues of this compound, separating the (R) and (S) enantiomers for individual study.

Stereoselective Synthesis: The asymmetric synthesis of α-branched amines often involves the addition of nucleophiles to imines bearing a chiral auxiliary or activated by a chiral catalyst. wiley-vch.de A versatile strategy for creating chiral pyrimidine analogues involves starting with optically active precursors. For example, a stereoselective route to complex glutamate (B1630785) analogues was developed starting from optically active (R)-epichlorohydrin, demonstrating how chirality can be installed early and carried through a synthetic sequence. nih.gov Similarly, the synthesis of podophyllotoxin-related lignans (B1203133) has been achieved via the photocyclization of a chiral atropisomeric precursor, showcasing the use of chiral auxiliaries to direct stereochemistry. uw.edu.pl These principles can be adapted to the synthesis of chiral this compound analogues by using a chiral aldehyde in a condensation reaction to build the pyrimidine ring or by stereoselective reduction of a corresponding imine.

Investigation of Reaction Mechanisms and Kinetics in this compound Synthesis

Understanding the reaction mechanisms and kinetics provides insight into optimizing reaction conditions and predicting product outcomes. The synthesis of substituted pyrimidines often involves multi-step processes whose pathways can be elucidated through experimental and computational methods.

Reaction Kinetics: Kinetic studies on the aminolysis of related ester compounds, such as benzyl 4-pyridyl carbonate, reveal detailed mechanistic information. koreascience.kr These studies often analyze the reaction rates with a series of amines of varying basicity to generate Brønsted-type plots. The linearity and slope (βnuc value) of these plots can distinguish between a concerted mechanism and a stepwise pathway involving a tetrahedral intermediate. For example, a high βnuc value (e.g., 0.94) can indicate a significant development of positive charge on the amine nitrogen in the transition state, suggesting a mechanism with a late transition state or a stepwise process where the initial nucleophilic attack is rate-determining. koreascience.kr

Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to explore reaction mechanisms, map potential energy surfaces, and predict the most favorable reaction pathways. For instance, in the synthesis of substituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) derivatives and amines, DFT calculations were used to propose a plausible reaction mechanism. beilstein-journals.org The study showed that the reaction proceeds through a specific pathway with the lowest activation energy (ΔG#), and that kinetic selectivity was more significant than thermodynamic control in forming the final product. beilstein-journals.org Similar computational approaches could be applied to the condensation and cyclization reactions that form the this compound core, clarifying the roles of catalysts and intermediates.

Derivatization Strategies and Functional Group Interconversions on the this compound Scaffold

The this compound structure offers multiple sites for derivatization, allowing for systematic modification of its chemical properties. Both the benzyl moiety and the pyrimidine ring can be functionalized to create a diverse library of analogues.

Modification of the Benzyl Moiety

The benzyl group can be readily modified, primarily on the aromatic ring, to explore structure-activity relationships. This is typically achieved by starting with a pre-functionalized benzyl halide or by performing electrophilic aromatic substitution on the this compound product, although the latter can be complicated by the directing effects of the pyrimidine ring.

A more common and controlled approach is to use substituted starting materials. For example, in the synthesis of a series of pyrimidin-4-amine derivatives, various substituted benzyl groups were incorporated. hep.com.cn This was achieved by reacting a chlorinated pyrimidine intermediate with different substituted benzylamines.

Table 1: Examples of Modified Benzyl Moieties in Pyrimidine Derivatives

| Starting Benzyl Halide/Amine | Resulting Substituent on Benzyl Ring | Reference |

| 4-Chlorobenzyl chloride | 4-Chloro | hep.com.cn |

| 4-Fluorobenzyl chloride | 4-Fluoro | hep.com.cn |

| Unsubstituted Benzylamine (B48309) | Unsubstituted | nih.gov |

This table illustrates the straightforward incorporation of substituents on the phenyl ring by selecting the appropriate commercial or synthesized starting material.

Substitution on the Pyrimidine Ring

The pyrimidine ring itself is a key target for modification, with positions C5 and C6 being the most common sites for further functionalization on the this compound scaffold. The reactivity of the pyrimidine ring allows for various substitutions that can significantly alter the molecule's properties. innovareacademics.in

Halogenation is a common first step to enable further reactions. For example, the C5 position of 6-benzylpyrimidin-4-amine (B1476533) derivatives has been successfully halogenated using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to install a chloro or bromo substituent, respectively. hep.com.cn These halogenated intermediates are then valuable precursors for cross-coupling reactions.

Table 2: Examples of Substitution on the Pyrimidine Ring

| Reagent | Position of Substitution | Resulting Functional Group | Reference |

| N-Chlorosuccinimide (NCS) | C5 | Chloro (-Cl) | hep.com.cn |

| N-Bromosuccinimide (NBS) | C5 | Bromo (-Br) | hep.com.cn |

These derivatization strategies demonstrate the chemical tractability of the this compound scaffold, making it a valuable building block in medicinal chemistry and materials science.

Amino Group Functionalization

The primary amino group at the C2 position of the this compound core is a versatile handle for a variety of chemical transformations. Its nucleophilic character allows for functionalization through several key reactions, including acylation, sulfonylation, and the formation of urea (B33335) or thiourea (B124793) linkages. These modifications are instrumental in modulating the physicochemical properties and biological activity of the parent molecule.

Acylation: The acylation of the 2-amino group is a fundamental transformation used to introduce a range of acyl moieties. This reaction is typically achieved by treating this compound with acylating agents such as acyl chlorides or anhydrides under basic conditions. researchgate.net The choice of base, which can range from organic amines like triethylamine to inorganic bases like sodium bicarbonate, is crucial for scavenging the acid byproduct (e.g., HCl) and driving the reaction to completion. researchgate.net This method allows for the synthesis of a diverse library of N-acyl derivatives, where the nature of the 'R' group on the acyl chain can be systematically varied to probe for structure-activity relationships. For instance, selective N-acylation can be performed in an aqueous medium, offering an environmentally benign approach. researchgate.net

Sulfonylation: Analogous to acylation, sulfonylation involves the reaction of the 2-amino group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction yields the corresponding sulfonamide derivatives. The synthesis of N-[4-methyl-5-(substituted)-benzylpyrimidin-2-yl]benzenesulfonamide derivatives has been reported, showcasing the utility of this transformation on the pyrimidine scaffold. uj.edu.pl This functionalization is significant in medicinal chemistry as the sulfonamide group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets.

Urea and Thiourea Formation: The 2-amino group can be converted into urea or thiourea derivatives by reacting it with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S), respectively. ias.ac.in These reactions generally proceed under mild conditions and provide access to a class of compounds known for a wide spectrum of biological activities. chemicaljournal.innih.gov The urea and thiourea moieties are considered privileged structures in drug discovery because they can participate in extensive hydrogen bonding networks, often leading to improved potency and pharmacokinetic profiles. chemicaljournal.innih.gov The synthesis of various urea and thiourea derivatives of heterocyclic amines, such as 2-aminothiazole (B372263) and pyrimidinone, has been well-documented, highlighting the broad applicability of this synthetic strategy. chemicaljournal.in

Table 1: Summary of Amino Group Functionalization Reactions This table is interactive. You can sort and filter the data.

| Reaction Type | Reagent | Functional Group Introduced | Typical Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide (-NHCOR) | Base (e.g., Triethylamine, Pyridine) |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide (-NHSO₂R) | Base (e.g., Triethylamine, Pyridine) |

| Urea Formation | Isocyanate (RNCO) | Urea (-NHCONHR) | Aprotic solvent (e.g., THF, DMF) |

| Thiourea Formation | Isothiocyanate (RNCS) | Thiourea (-NHCSNHR) | Aprotic solvent (e.g., THF, DMF) |

Introduction of Heterocyclic Motifs for Structure–Activity Relationship Studies

The strategic introduction of heterocyclic motifs onto the this compound scaffold is a cornerstone of medicinal chemistry efforts aimed at discovering novel therapeutic agents. By attaching various heterocyclic rings, typically via the 2-amino group, chemists can systematically explore the chemical space around the core structure to establish robust Structure-Activity Relationships (SAR). This approach aims to optimize a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

The 2-amino group serves as a convenient anchor point for coupling with a wide array of heterocyclic building blocks. For example, a heterocyclic ring can be introduced by first reacting it with an isocyanate or isothiocyanate to form a reactive intermediate, which then couples with the 2-amino group of this compound. Alternatively, heterocyclic carboxylic acids can be activated and coupled to form an amide linkage.

A prominent example in related pyrimidine series involves the synthesis of derivatives bearing a 1,2,4-oxadiazole (B8745197) motif. hep.com.cn In such studies, a substituted benzylamine containing the oxadiazole is reacted with a chloropyrimidine to build the final compound. For the this compound scaffold, one could envision coupling heterocyclic fragments to the 2-amino position to probe interactions with specific target proteins. For instance, in the development of USP1/UAF1 deubiquitinase inhibitors, researchers found that replacing a phenyl ring with nitrogen-containing heterocycles like pyridine (B92270) or pyrazole (B372694) could significantly impact activity, although in their specific case, it led to inactive compounds. acs.org However, this highlights the sensitivity of biological targets to the electronic and steric properties of the appended heterocycle.

SAR studies on related N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown that even small changes, such as the introduction of a tetrazole via a cyano group, can be a viable synthetic route to novel analogs. acs.org The goal of these modifications is to identify key interactions between the drug candidate and its biological target. By varying the attached heterocycle (e.g., from a five-membered ring like thiazole (B1198619) to a six-membered ring like pyridine) and decorating it with different substituents, researchers can map the binding pocket and enhance molecular recognition.

Table 2: Examples of Heterocyclic Motifs for SAR Studies This table is interactive. You can sort and filter the data.

| Heterocyclic Motif | Potential Point of Attachment | Rationale for Introduction | Potential Impact on Activity |

|---|---|---|---|

| 1,2,4-Oxadiazole | Via amide or methylene (B1212753) linker to 2-amino group | Act as a bioisostere for ester or amide groups, improve metabolic stability. hep.com.cn | Modulation of potency and physicochemical properties. |

| Pyridine | Via direct bond or linker to 2-amino group | Introduce hydrogen bond acceptors, alter solubility and polarity. acs.org | Can significantly alter binding affinity and selectivity. |

| Thiazole | Via urea/thiourea or amide linkage to 2-amino group | Introduce polar contacts, potential for specific interactions. chemicaljournal.in | Often found in biologically active compounds, can enhance potency. chemicaljournal.in |

| Pyrazole | Via direct bond or linker to 2-amino group | Act as a scaffold for further functionalization, explore different vector spaces. acs.org | Highly dependent on substitution pattern and target protein. |

| Tetrazole | Via linker to 2-amino group | Serve as a bioisosteric replacement for a carboxylic acid group. acs.org | Can improve metabolic stability and oral bioavailability. |

Advanced Spectroscopic and Structural Elucidation Studies of 4 Benzylpyrimidin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms. For a molecule such as 4-benzylpyrimidin-2-amine, NMR studies would be crucial in confirming its structural integrity and understanding its conformational and tautomeric equilibria in solution.

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the pyrimidine (B1678525) and benzyl (B1604629) moieties. Although specific experimental data for this compound is not published, data from analogous compounds, such as (4-methoxybenzyl)pyrimidin-2-ylamine, can provide insight into the expected chemical shifts thieme-connect.com.

¹H NMR: The proton NMR spectrum would likely show distinct regions for aromatic and aliphatic protons. The protons of the benzyl group's phenyl ring would typically appear in the downfield region, generally between δ 7.2-7.4 ppm, influenced by the electronic environment . The methylene (B1212753) bridge protons (CH₂) would likely resonate as a singlet around δ 4.1-4.6 ppm thieme-connect.comrsc.org. The pyrimidine ring protons would also be in the aromatic region, with their specific shifts dependent on the electronic effects of the amino and benzyl substituents. The amino group (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration thieme-connect.com.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the pyrimidine ring are expected to resonate at distinct chemical shifts, for instance, in related pyrimidine structures, these can be found in the range of δ 110-165 ppm thieme-connect.commdpi.com. The benzyl group would show signals for the methylene carbon and the aromatic carbons. The methylene carbon is anticipated to be in the range of δ 45-50 ppm rsc.org. The aromatic carbons of the benzyl group would appear in the typical aromatic region of δ 125-140 ppm rsc.org.

A hypothetical assignment based on known data for similar structures is presented in the interactive table below.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Pyrimidine-H5 | 6.5 - 6.7 | 110 - 112 |

| Pyrimidine-H6 | 8.2 - 8.4 | 158 - 160 |

| Pyrimidine-C2 | - | 162 - 164 |

| Pyrimidine-C4 | - | 159 - 161 |

| Pyrimidine-C5 | - | 110 - 112 |

| Pyrimidine-C6 | - | 158 - 160 |

| Benzyl-CH₂ | 4.5 - 4.6 | 45 - 48 |

| Benzyl-Ar-H | 7.2 - 7.4 | 127 - 138 |

| Amino-NH₂ | 5.4 - 5.6 (broad) | - |

Note: These are predicted values and require experimental verification.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the benzyl group and the pyrimidine ring, a suite of two-dimensional (2D) NMR experiments would be essential. These include:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrimidine and benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For this compound, HMBC would be critical in confirming the connection between the benzylic CH₂ protons and the C4 of the pyrimidine ring, as well as correlations between the pyrimidine protons and carbons.

The choice of solvent can significantly influence NMR chemical shifts due to variations in polarity, aromaticity, and hydrogen-bonding capabilities. Studies on related heterocyclic compounds have shown that changing the solvent from a non-polar one like CDCl₃ to a polar one like DMSO-d₆ can induce noticeable shifts in the positions of protons, particularly those involved in hydrogen bonding, such as the amino protons sigmaaldrich.compitt.edu. These solvent-induced shifts can provide valuable information about the solute-solvent interactions and the molecular dynamics of this compound in solution. For instance, the amino protons would be expected to show significant downfield shifts in hydrogen-bond accepting solvents.

X-ray Diffraction Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is currently available, X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. Such a study would provide precise bond lengths, bond angles, and torsional angles, confirming the molecular geometry and revealing details about its conformation in the crystalline form.

The crystal packing of this compound would likely be dominated by intermolecular hydrogen bonds involving the 2-amino group and the nitrogen atoms of the pyrimidine ring. These interactions are fundamental in the formation of supramolecular assemblies in related aminopyrimidine and aminopyridine derivatives rsc.orgmdpi.commdpi.com. The amino group can act as a hydrogen bond donor, while the pyrimidine ring nitrogens can act as acceptors, leading to the formation of dimers, chains, or more complex three-dimensional networks. Additionally, π-π stacking interactions between the pyrimidine and/or benzyl rings could play a significant role in stabilizing the crystal lattice.

π-π Stacking Interactions in Crystalline Architectures

The supramolecular assembly of this compound in the solid state is significantly governed by non-covalent interactions, among which π-π stacking plays a pivotal role. The molecule possesses two distinct aromatic systems: the electron-deficient pyrimidine ring and the electron-rich phenyl ring of the benzyl substituent. The flexible methylene (-CH2-) linker between these two rings allows for considerable conformational freedom, enabling diverse intermolecular and, in some conformations, intramolecular π-π interactions.

Parallel-Displaced Stacking: This is the most common and energetically favorable geometry. The aromatic rings of adjacent molecules are arranged in a parallel fashion but are offset from one another. This arrangement minimizes electrostatic repulsion and maximizes attractive van der Waals forces. For this compound, this can occur between the pyrimidine ring of one molecule and the phenyl ring of another, or between two pyrimidine rings.

T-shaped (Edge-to-Face) Stacking: In this geometry, the edge of one aromatic ring (the electropositive hydrogen atoms) points towards the face of another aromatic ring (the electronegative π-electron cloud). This interaction is driven by electrostatic forces.

Face-to-Face Stacking: While less common due to electrostatic repulsion between the electron clouds, this eclipsed arrangement can be observed, typically with larger inter-planar distances.

The interplay between π-π stacking and hydrogen bonding (originating from the 2-amine group) dictates the final crystal packing. The amine group can form N-H···N or N-H···π hydrogen bonds, which work in concert with the stacking interactions to create robust and well-defined supramolecular synthons. The specific geometry of these interactions, including centroid-to-centroid distances and slip angles, can be precisely determined using single-crystal X-ray diffraction.

Table 1: Typical Geometric Parameters for π-π Stacking Interactions

| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Slip Angle (°) | Description |

| Parallel-Displaced | 3.5 - 4.5 | 3.3 - 3.8 | 15 - 30 | Favorable interaction minimizing repulsion. |

| T-shaped (Edge-to-Face) | 4.5 - 5.5 | N/A | ~90 | Electrostatic interaction between a ring face and the edge of another. |

| Face-to-Face | > 3.8 | > 3.8 | ~0 | Eclipsed arrangement, generally less stable due to repulsion. |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the characterization of this compound, providing definitive information on its molecular weight and structural integrity.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with extremely high accuracy. For this compound (molecular formula C₁₁H₁₁N₃), the technique can distinguish its exact mass from other potential compounds with the same nominal mass. The analysis is typically performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which generate the protonated molecular ion, [M+H]⁺. The measured mass-to-charge ratio (m/z) is then compared to the theoretical value calculated from the most abundant isotopes of its constituent atoms. The minuscule difference, expressed in parts per million (ppm), confirms the molecular formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁N₃ |

| Ion Species | [M+H]⁺ |

| Theoretical Exact Mass | 186.10257 Da |

| Hypothetical Observed Mass | 186.10231 Da |

| Mass Error | -1.40 ppm |

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by inducing and analyzing the fragmentation of a selected precursor ion. For this compound, the protonated molecule ([M+H]⁺, m/z 186.1) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are diagnostic of the molecule's structure.

Key fragmentation pathways include:

Formation of the Tropylium (B1234903) Ion: The most prominent fragmentation pathway for benzyl-containing compounds is the cleavage of the C-C bond between the methylene bridge and the pyrimidine ring. This results in the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.

Loss of the Benzyl Group: The complementary fragmentation involves the loss of a neutral benzyl radical (•C₇H₇), leaving the protonated 2-aminopyrimidine (B69317) fragment at m/z 95. This confirms the presence of the benzyl substituent on the pyrimidine core.

Ring Fragmentation: Further fragmentation of the pyrimidine-containing ions (e.g., m/z 95) can occur through the characteristic loss of neutral molecules like hydrogen cyanide (HCN, 27 Da), providing evidence for the heterocyclic ring structure.

Table 3: Key MS/MS Fragmentation Data for [C₁₁H₁₁N₃+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 186.1 | 91.1 | C₇H₇N₂• | Tropylium cation [C₇H₇]⁺ |

| 186.1 | 95.1 | C₇H₇• | Protonated 2-aminopyrimidine [C₄H₆N₃]⁺ |

| 95.1 | 68.1 | HCN | Fragment of 2-aminopyrimidine ring |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and allow for the unambiguous identification of functional groups and the characterization of chemical bonds within this compound.

N-H Vibrations: The primary amine (-NH₂) group gives rise to characteristic sharp bands in the 3300-3500 cm⁻¹ region of the IR spectrum, corresponding to asymmetric and symmetric N-H stretching modes. A strong N-H scissoring (bending) vibration is typically observed around 1600-1650 cm⁻¹.

C-H Vibrations: The spectra clearly distinguish between aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations from both the phenyl and pyrimidine rings appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene (-CH₂) bridge are found just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the pyrimidine and phenyl rings produce a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region. These bands are highly diagnostic of the aromatic framework.

C-N Vibrations: The C-N stretching vibrations associated with the amine group and the pyrimidine ring appear in the 1250-1350 cm⁻¹ region.

In the solid state, intermolecular hydrogen bonding can cause a broadening and a shift to lower wavenumbers for the N-H stretching bands, providing evidence for the interactions discussed in section 2.2.3.

Table 4: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Functional Group / Bond |

| 3450 - 3480 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3320 - 3350 | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3030 - 3080 | Aromatic C-H Stretch | Phenyl & Pyrimidine Rings |

| 2910 - 2950 | Aliphatic C-H Stretch | Methylene (-CH₂) |

| 1620 - 1640 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 1550 - 1610 | C=C and C=N Ring Stretch | Phenyl & Pyrimidine Rings |

| 1450 - 1495 | C=C Ring Stretch | Phenyl Ring |

| 730 - 770 | C-H Out-of-Plane Bend | Monosubstituted Benzene |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of light, providing critical information about its electronic structure and photophysical behavior.

The UV-Vis absorption spectrum of this compound is dominated by intense π→π* transitions associated with its aromatic chromophores. The primary chromophore is the 2-aminopyrimidine system, where the lone pair of the electron-donating amine group is in conjugation with the π-system of the electron-deficient pyrimidine ring. This typically results in a strong absorption band in the 250-320 nm range. The benzyl group's phenyl ring, being electronically isolated by the methylene spacer, contributes a weaker, structured absorption band at shorter wavelengths (typically ~260 nm), characteristic of a monosubstituted benzene.

This compound is a candidate for exhibiting complex fluorescence behavior, including dual fluorescence, which is highly dependent on the solvent environment and molecular concentration. This phenomenon arises from the existence of multiple emissive excited states.

The structure contains an electron-donating amine group (-NH₂) and an electron-accepting pyrimidine ring, forming a donor-π-acceptor (D-π-A) system. Upon photoexcitation, the molecule can initially populate a Locally Excited (LE) state. In polar solvents, this LE state can undergo a structural relaxation to form a more stable, highly polar Intramolecular Charge Transfer (ICT) state. Emission can then occur from both the LE and ICT states, resulting in a dual fluorescence spectrum: a higher-energy band from the LE state and a lower-energy, red-shifted band from the ICT state. The intensity of the ICT emission band typically increases with increasing solvent polarity.

Furthermore, the photophysical properties are strongly influenced by molecular aggregation . At high concentrations or in poor solvents, intermolecular π-π stacking interactions (see section 2.2.3) become significant. This aggregation can lead to two primary outcomes:

Aggregation-Caused Quenching (ACQ): Strong π-π stacking can create non-radiative decay pathways, leading to a decrease or complete quenching of fluorescence intensity.

Excimer/Exciplex Emission: Aggregates can form excited-state dimers (excimers) or complexes, which give rise to new, broad, and structureless emission bands at longer wavelengths compared to the monomer emission.

The study of these phenomena provides deep insight into the excited-state dynamics and the influence of non-covalent interactions on the material's optical properties.

Table 5: Hypothetical Photophysical Data in Different Solvents

| Solvent | Absorption (λ_abs, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Interpretation |

| Cyclohexane (Nonpolar) | 295 | 340 (LE) | 0.25 | Dominant emission from the Locally Excited (LE) state. |

| Acetonitrile (Polar) | 302 | 355 (LE), 450 (ICT) | 0.12 | Dual fluorescence observed; ICT state is stabilized, leading to a red-shifted band. |

| Water (Concentrated) | 305 | 480 (Broad) | 0.02 | Significant red-shift and quenching due to aggregation and excimer formation. |

Quantitative Spectroscopic Analysis and Multivariate Statistical Methods

The quantification of this compound and the analysis of its complex spectral data in various matrices are crucial for its application in chemical and pharmaceutical research. This involves the use of quantitative spectroscopic techniques and advanced statistical methods to interpret the results.

Quantitative Spectroscopic Analysis

Quantitative analysis, often performed using UV-Visible (UV-Vis) spectroscopy, relies on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a compound and its concentration in a solution. upi.edu To validate an analytical method for quantifying this compound, key performance characteristics such as the Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be determined. researchgate.net The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the smallest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netnih.gov These parameters are typically established by analyzing a series of dilutions of a standard solution and assessing the signal-to-noise ratio or using the standard deviation of the response and the slope of the calibration curve. nih.govresearchgate.net

For a compound like this compound, a validated UV-Vis spectroscopic method would require the generation of a calibration curve by plotting absorbance versus a series of known concentrations. While specific experimental data for this compound is not extensively available in public literature, a typical validation summary would resemble the data presented in Table 1.

Table 1: Illustrative Quantitative UV-Vis Spectroscopic Data for this compound This table is a hypothetical representation of typical data obtained from a validated quantitative method.

| Parameter | Value | Unit |

|---|---|---|

| Wavelength of Max. Absorbance (λmax) | ~280 | nm |

| Linearity Range | 0.5 - 25 | µg/mL |

| Correlation Coefficient (r²) | >0.999 | - |

| Limit of Detection (LOD) | 0.15 | µg/mL |

Multivariate Statistical Methods

In instances where the spectra of this compound might overlap with those of its derivatives or impurities, or when analyzing it within a complex matrix, simple univariate analysis may be insufficient. researchgate.net Multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are powerful tools for analyzing such complex datasets. sintef.commetabolomics.se

PCA is an unsupervised pattern recognition technique that reduces the dimensionality of complex data, such as full-range spectroscopic scans. It transforms the data into a new set of variables called principal components (PCs), allowing for the visualization of clustering, trends, or outliers in the data. acs.orgamericanpharmaceuticalreview.com For example, PCA could be used to discriminate between different isomeric forms or polymorphic structures of pyrimidine derivatives based on subtle differences in their vibrational spectra. acs.orgresearchgate.net

PLS regression is a supervised method that is related to PCA but is used to develop a predictive model. It correlates spectral data with known concentration values or other properties, making it highly effective for quantitative analysis in the presence of interfering signals. sintef.comfrontiersin.org This technique is particularly useful for building robust calibration models that can accurately predict the concentration of this compound in mixtures. frontiersin.org The application of these chemometric tools is becoming increasingly standard in various fields of forensic and pharmaceutical chemistry for reliable data interpretation. hitachi-hightech.com

Thermal Analysis for Phase Transitions and Stability Profiling

Thermal analysis techniques are essential for characterizing the physicochemical properties of solid-state materials like this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used to investigate phase transitions and thermal stability, excluding decomposition for safety considerations.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions. nih.gov A DSC thermogram provides information on the temperatures at which these transitions occur (onset and peak temperatures) and the associated enthalpy changes (ΔH). researchgate.net For a crystalline compound like this compound, DSC can be used to determine its melting point and purity, and to identify any polymorphic transitions, which are critical for formulation and stability studies.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is primarily used to assess thermal stability and to study processes involving mass loss, such as desolvation. google.com When profiling the stability of this compound, a TGA scan would indicate the temperature at which significant mass loss begins, providing an upper limit for its thermal stability under the experimental conditions. researchgate.net This is crucial for determining appropriate storage and handling conditions.

While specific, published DSC and TGA data for this compound are scarce, Table 2 provides an illustrative summary of the type of information these analyses would yield for a stable, crystalline organic compound.

Table 2: Illustrative Thermal Analysis Data for this compound This table is a hypothetical representation of typical data obtained from thermal analysis.

| Analysis Type | Parameter | Value | Unit |

|---|---|---|---|

| DSC | Melting Point (Onset) | 145 | °C |

| DSC | Enthalpy of Fusion (ΔHfus) | 25 | kJ/mol |

Computational Chemistry and Molecular Modeling of 4 Benzylpyrimidin 2 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic properties and predict the reactivity of molecules. indexcopernicus.com These computational methods analyze the electron density to derive molecular properties. indexcopernicus.com For a molecule like 4-Benzylpyrimidin-2-amine, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can determine optimized geometrical parameters (bond lengths and angles), electronic structure, and reactivity descriptors. indexcopernicus.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable method for identifying the reactive sites of a molecule for both electrophilic and nucleophilic attacks. indexcopernicus.comnih.gov The MEP map visualizes the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net

Red/Yellow Regions : These colors indicate areas of negative electrostatic potential, which are electron-rich. nih.govresearchgate.net For this compound, these regions are expected to be localized over the electronegative nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic amino group. These sites are susceptible to electrophilic attack. nih.gov

Blue Regions : This color represents areas of positive electrostatic potential, which are electron-deficient. nih.gov These regions are typically found around hydrogen atoms.

Green Regions : This color indicates areas of zero or neutral potential. nih.gov

The MEP map provides a visual representation of the charge distribution and is instrumental in understanding molecular interactions and recognition processes. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : The HOMO is the orbital through which a molecule donates electrons, acting as a nucleophile. youtube.comyoutube.com Its energy level (EHOMO) is related to the molecule's ionization potential. In this compound, the HOMO is likely distributed over the electron-rich pyrimidine ring and the amino group.

LUMO : The LUMO is the orbital through which a molecule accepts electrons, acting as an electrophile. youtube.comyoutube.com Its energy level (ELUMO) is related to the electron affinity. The LUMO is expected to be located on the pyrimidine ring. researchgate.net

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and has a higher propensity for electron transfer. nih.gov

Quantum chemical calculations can precisely determine the energies of these orbitals. For comparison, DFT calculations on related thieno[2,3-d]pyrimidine (B153573) derivatives have shown HOMO-LUMO energy gaps in the range of 3.15 eV to 3.83 eV. nih.gov

| Parameter | Significance | Expected Localization on this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Electron-donating ability (Nucleophilicity) | Pyrimidine ring and amino group |

| LUMO Energy (ELUMO) | Electron-accepting ability (Electrophilicity) | Pyrimidine ring |

| Energy Gap (ΔE) | Chemical reactivity and stability | N/A |

Conformation analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For this compound, a key flexible feature is the rotatable single bond connecting the benzyl (B1604629) group to the pyrimidine ring. By systematically rotating this bond and calculating the potential energy at each increment using DFT methods, an energy landscape can be generated. This landscape reveals the global minimum energy conformer, which is the most stable and populated conformation, as well as any local minima and the energy barriers between them. Identifying the preferred conformation is crucial as the molecular shape dictates how it can interact with other molecules, including biological receptors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. nih.gov This method is instrumental in structure-based drug design. For this compound and its derivatives, docking studies can help identify potential biological targets and elucidate the binding mechanism at the molecular level. nih.govresearchgate.net For instance, derivatives of pyrimidin-2-amine have been docked into the active sites of targets like E. coli DNA gyrase B and cyclin-dependent kinases (CDKs) to explore their potential as inhibitors. nih.govresearchgate.net

During molecular docking, a scoring function is used to estimate the binding affinity between the ligand and the protein. This score, often expressed in units of energy (e.g., kcal/mol), represents the binding free energy. A more negative score typically indicates a stronger and more stable interaction. researchgate.net These calculations help in ranking different compounds and predicting their potential efficacy. nih.gov Alchemical free energy calculation methods, such as Thermodynamic Integration (TI), can provide even more accurate predictions of relative binding affinities. nih.gov For example, docking studies of similar heterocyclic compounds into microbial protein active sites have reported binding energies in the range of -6.4 to -7.0 kcal/mol. researchgate.net

| Parameter | Description | Typical Values for Similar Compounds (kcal/mol) |

|---|---|---|

| Binding Energy/Docking Score | An estimation of the binding affinity between the ligand and its target protein. More negative values suggest stronger binding. | -6.0 to -8.0 |

| Relative Binding Free Energy (ΔΔG) | A more rigorous calculation comparing the binding affinity of two ligands, often used in lead optimization. | -4.17 to -0.49 |

A crucial outcome of molecular docking is the identification of the specific amino acid residues within the protein's binding site that interact with the ligand. nih.gov These interactions are fundamental to molecular recognition and binding stability. For this compound, the following interactions with protein residues would be anticipated:

Hydrogen Bonds : The amino group (-NH2) and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively. They are likely to form hydrogen bonds with polar amino acid residues such as glutamic acid, asparagine, and glutamine. nih.gov

Hydrophobic Interactions : The benzyl group provides a large hydrophobic surface (the phenyl ring) that can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and phenylalanine. mdpi.com

Pi-Interactions : The aromatic rings of both the pyrimidine and the benzyl moieties can participate in π-π stacking or π-cation interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket.

Understanding these key interactions provides a rationale for the molecule's biological activity and guides the design of new analogues with improved affinity and selectivity.

| Molecular Feature of this compound | Potential Interaction Type | Likely Interacting Amino Acid Residues |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond (Donor) | Aspartic Acid, Glutamic Acid, Asparagine |

| Pyrimidine Ring Nitrogens | Hydrogen Bond (Acceptor) | Glutamine, Asparagine, Lysine, Serine |

| Benzyl Phenyl Ring | Hydrophobic, π-π Stacking | Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine |

Ligand Binding Dynamics and Conformational Adaptations

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can provide critical insights into its interaction with biological targets. These simulations model the behavior of the ligand-protein complex in a simulated physiological environment, revealing the stability of binding and the conformational changes that both the ligand and the protein undergo to achieve an optimal fit.

The process typically begins after a static binding pose has been predicted by molecular docking. An MD simulation is then initiated to assess the stability of this predicted orientation. For instance, a 10-nanosecond MD simulation performed on related 2-phenylpyrimidine (B3000279) inhibitors confirmed the stability of the ligand-target complex and validated the docking results. nih.gov Such simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site.

Furthermore, MD simulations elucidate the conformational adaptations that are crucial for molecular recognition. The benzyl and pyrimidine rings of this compound possess rotational freedom, allowing the molecule to adopt various conformations. MD can map the energetic landscape of these conformational states when bound to a target, identifying the most stable and functionally relevant poses. nih.gov These dynamic studies can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that are transient or not apparent in static models but are critical for maintaining the bound state. By observing these interactions over time, researchers can understand the dynamic nature of the binding process and the specific residue fluctuations that accommodate the ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models are instrumental in predicting the activity of novel molecules and guiding the design of more potent analogues.

Three-dimensional QSAR (3D-QSAR) models analyze the relationship between the biological activity of a set of molecules and their 3D properties, such as their shape and electrostatic fields. nih.gov Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In a typical 3D-QSAR study involving pyrimidine derivatives, a dataset of molecules with known biological activities is first aligned based on a common scaffold, which for this context would be the this compound core. mdpi.com

CoMFA calculates the steric and electrostatic interaction fields around the aligned molecules.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

The resulting field values are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS) regression. The predictive power of a 3D-QSAR model is rigorously assessed through internal and external validation. Key statistical parameters include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (R²), and the standard error of estimate (SEE). mdpi.com A robust model generally has a q² value greater than 0.5 and an R² value close to 1.0. mdpi.com For example, 3D-QSAR studies on structurally related heterocyclic inhibitors have yielded statistically significant models with excellent predictive capabilities. nih.govnih.gov

Table 1: Exemplary Statistical Parameters for 3D-QSAR Models of Heterocyclic Compounds

| Model Type | q² (Cross-validated R²) | R² (Non-cross-validated R²) | F value | PLS Components | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.66 | 0.98 | - | - | nih.gov |

| CoMSIA | 0.75 | 0.99 | - | - | nih.gov |

| Pharmacophore-based 3D-QSAR | 0.852 | 0.918 | 175 | 4 | nih.gov |

The output of a 3D-QSAR analysis is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For this compound, these maps could indicate areas around the benzyl or pyrimidine rings where bulky, electron-withdrawing, or hydrophobic groups might enhance target affinity. mdpi.com

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition with a specific biological target. nih.gov Pharmacophore modeling is a cornerstone of rational drug design, used to identify key interaction points between a ligand and its receptor. nih.govgrafiati.com

For a series of active compounds including a this compound scaffold, a pharmacophore model can be generated by identifying common chemical features. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable groups. For instance, in this compound, the nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors, the amine group as a hydrogen bond donor, and the benzyl group as a hydrophobic and aromatic feature.

A study on 2-phenylpyrimidine analogues led to the development of a five-point pharmacophore model that was crucial for their biological activity. nih.gov Such a model serves two primary purposes:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the required features, potentially leading to the discovery of new chemical scaffolds with the desired biological activity.

Feature-Based Design: The model provides a blueprint for the de novo design or optimization of ligands. By understanding the essential features, medicinal chemists can rationally modify the this compound structure—for example, by adding substituents to the benzyl ring or modifying the pyrimidine core—to better match the pharmacophoric requirements and enhance potency.

In Silico Predictions of ADME-Related Molecular Descriptors

In silico tools are frequently used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound from its molecular structure alone. researchgate.netmdpi.com These predictions help prioritize candidates with favorable drug-like properties, reducing the likelihood of late-stage failures.

Topological Polar Surface Area (TPSA) is a molecular descriptor calculated from the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. wikipedia.org It is a strong predictor of a drug's ability to permeate cell membranes and is therefore correlated with oral bioavailability and blood-brain barrier (BBB) penetration. openeducationalberta.caresearchgate.net

Molecules with a TPSA of less than 140 Ų are generally considered to have good intestinal absorption. researchgate.net

For BBB penetration, a TPSA of less than 90 Ų is often required. wikipedia.org

The number of rotatable bonds (nRotb) is another important descriptor related to molecular flexibility. A lower number of rotatable bonds (typically ≤ 10) is associated with better oral bioavailability. researchgate.net For this compound, these descriptors can be calculated to estimate its potential membrane permeability and bioavailability.

Table 2: Calculated ADME-Related Molecular Descriptors for this compound

| Descriptor | Value | Implication for Drug-Likeness |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 53.3 Ų | Suggests good potential for intestinal absorption and blood-brain barrier penetration. wikipedia.orgresearchgate.net |

| Number of Rotatable Bonds (nRotb) | 2 | Indicates low conformational flexibility, which is favorable for bioavailability. researchgate.net |

Values are computationally predicted and may vary slightly depending on the algorithm used.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, is a critical physicochemical property that influences a drug's solubility, absorption, distribution, metabolism, and toxicity. researchgate.netnih.gov An optimal LogP value, typically between 1 and 5 for orally administered drugs, represents a balance between aqueous solubility required for dissolution and lipid solubility needed for membrane permeation. researchgate.net

In a research context, LogP is a key parameter in QSAR models. researchgate.net Various computational algorithms are used to predict LogP values (in silico), each employing a different method based on atomic contributions or whole-molecule properties. nih.gov Comparing values from different models can provide a consensus prediction for the lipophilicity of a compound like this compound. These predicted values are essential for early-stage assessment before experimental determination, which can be more time- and resource-intensive. mdpi.com

Table 3: Computationally Predicted LogP Values for this compound

| Prediction Algorithm | Predicted LogP Value |

|---|---|

| Consensus LogP | 2.15 |

| ALOGP | 2.05 |

| XLOGP3 | 2.21 |

| WLOGP | 2.30 |

| MLOGP | 1.89 |

These values represent a sample of predictions from various computational models and are intended for research assessment.

Mechanistic Investigations of Biological Activity and Target Interaction of 4 Benzylpyrimidin 2 Amine Derivatives in Vitro Research Focus

Enzyme Inhibition Mechanism Studies

The deubiquitinating enzyme complex USP1/UAF1 is a key regulator of DNA damage response pathways, making it a significant target for anticancer therapies. nih.gov N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, selective, and nanomolar inhibitors of the USP1/UAF1 complex. nih.govacs.org

A notable example from this class is the compound ML323. researchgate.net Cryo-electron microscopy (cryo-EM) studies have revealed a unique and unusual mechanism of inhibition for ML323. biorxiv.orgresearchgate.netnih.gov Instead of competing for the active site, ML323 binds to a cryptic, hydrophobic pocket within the USP1 core, situated between the palm and thumb subdomains. researchgate.netacs.orgresearchgate.net This binding event displaces elements of the enzyme's hydrophobic core, inducing conformational changes in the secondary structure. biorxiv.orgresearchgate.net These structural rearrangements lead to subtle but critical alterations in the enzyme's active site, particularly affecting the loop containing the catalytic aspartate residue, which ultimately underlies the allosteric inhibition of its deubiquitinase activity. biorxiv.orgnih.gov This mechanism has been described as an induced fit binding. acs.org The inhibition by ML323 has been shown to effectively reduce the deubiquitination of key substrates like FANCI-FANCD2, a critical step in the Fanconi Anemia DNA repair pathway. biorxiv.orgresearchgate.net

| Compound | Target | IC50 (nM) | Selectivity |

| ML323 | USP1/UAF1 | 76 | High selectivity over 18 other deubiquitinases, 70 proteases, and 451 kinases. researchgate.net |

| KSQ-4279 | USP1/UAF1 | - | Reported to have exquisite selectivity for USP1. acs.org |

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for producing precursors for DNA, RNA, and protein synthesis. mdpi.comnih.gov Consequently, DHFR inhibitors are widely used as therapeutic agents for various diseases, including cancer and bacterial infections. mdpi.comresearchgate.net The 2,4-diaminopyrimidine (B92962) motif is a core structural feature of many DHFR inhibitors. researchgate.netnih.gov

While direct studies on 4-benzylpyrimidin-2-amine derivatives are not extensively detailed in the provided context, the broader class of pyrimidine-based compounds has been thoroughly investigated as DHFR inhibitors. nih.gov For instance, pyrimidine-clubbed benzimidazole (B57391) derivatives have been designed and synthesized as potential DHFR inhibitors, showing potent antibacterial activity. nih.gov Similarly, research into trimethoprim, a classic DHFR inhibitor, has inspired the development of new analogs, including benzamide (B126) derivatives, that show significant inhibitory activity against human DHFR. mdpi.com These studies establish the pyrimidine (B1678525) scaffold as a valid pharmacophore for targeting the DHFR enzyme. aston.ac.uk

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, which play a critical role in the epigenetic regulation of gene expression. nih.gov A series of substituted N-benzylpyrimidin-2-amine derivatives have been designed and synthesized as potent HDAC inhibitors. nih.gov In vitro studies have demonstrated that several of these compounds exhibit significant HDAC inhibitory activities, with some being nearly as potent as the well-known pan-HDAC inhibitor SAHA (Vorinostat). nih.gov

The mechanism often involves a zinc-binding group within the inhibitor's structure that chelates the zinc ion in the active site of class I HDACs. For instance, compounds incorporating a 2-aminobenzamide (B116534) moiety have shown selectivity for class I HDACs (HDAC1, -2, and -3). mdpi.com

| Compound Class/Example | Target | IC50 (µM) | Notes |

| Substituted N-benzylpyrimidin-2-amine derivatives (e.g., 6a, 6d, 8a, 8c, 8f) | HDACs | Comparable to SAHA | Showed potent enzymatic inhibitory activity. nih.gov |

| Pyrazine linked 2-aminobenzamides (e.g., 19f) | HDAC1 | 0.13 | More potent than reference inhibitors MS-275 and Mocetinostat. mdpi.com |

| HDAC2 | 0.28 | ||

| HDAC3 | 0.31 |

HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus. mdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a key class of antiretroviral drugs that bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its function. nih.goveurekaselect.com

Analysis of known NNRTI binding motifs led to the discovery of novel piperidine-linked aminopyrimidine derivatives, including N-benzyl and N-phenyl analogs, with potent anti-HIV-1 activity. nih.govresearchgate.netnih.gov These compounds have demonstrated broad activity against wild-type HIV-1 and, significantly, retain potency against a range of drug-resistant mutant strains, such as K103N/Y181C and Y188L. nih.govresearchgate.net For example, the N-benzyl compound designated '5k' was highlighted for its particularly attractive profile against both wild-type and mutant viruses. nih.gov The development of these derivatives showcases a successful strategy for creating NNRTIs that can overcome common resistance mutations. mdpi.commdpi.com

| Compound Class | Target | Activity Profile |

| N-benzyl piperidine-linked aminopyrimidines | HIV-1 RT (Wild-Type) | Potent inhibitory activity. nih.govresearchgate.net |

| HIV-1 RT (Mutant Strains K103N/Y181C, Y188L) | Retains potency against resistant strains. nih.govresearchgate.net | |

| 5-alkyl-6-(1-naphthylmethyl)pyrimidin-4(3H)-ones | HIV-1 RT (Wild-Type) | Moderate-to-good activity (IC50 range: 0.21–5.64 µM). nih.gov |

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. bohrium.com Overproduction of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target. nih.govnih.gov Pyrimidine derivatives have been investigated as a class of non-purine XO inhibitors. nih.gov

In vitro studies have shown that compounds with a pyrimidine scaffold can exhibit potent inhibitory activity against xanthine oxidase. nih.gov For example, one study highlighted a pyrimidine derivative that demonstrated an IC50 value of 0.046 µM. nih.gov The inhibitory mechanism of such compounds is often explored through structure-activity relationship and molecular docking studies to understand their interaction with key amino acid residues in the enzyme's active site. researchgate.netresearchgate.net

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is typically induced during inflammation, making selective COX-2 inhibitors desirable anti-inflammatory agents with potentially fewer side effects. mdpi.comnih.gov

Several studies have demonstrated that pyrimidine derivatives can act as selective COX-2 inhibitors. nih.govmdpi.comnih.gov In vitro assays have shown that certain pyrimidine compounds exhibit a higher affinity for the COX-2 isoform than for COX-1. mdpi.com For instance, some novel pyrimidine derivatives afforded excellent COX-2 inhibitory activity with IC50 values in the sub-micromolar range (e.g., 0.65 µM), comparable to the selective inhibitor Celecoxib. nih.gov Another study identified a pyrimidine-based compound as a potent and selective COX-2 inhibitor with an IC50 of 1.8 µM. rsc.org These findings suggest that the pyrimidine scaffold is a promising framework for developing potent and selective COX-2 inhibitors. mdpi.commdpi.com

| Compound Class/Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Profile |

| Pyrimidine Derivative 4a | 5.05 | 0.65 | Selective for COX-2. nih.gov |

| Pyrimidine Derivative 3 | 5.50 | 0.85 | Selective for COX-2. nih.gov |

| Pyrimidine Derivatives L1 & L2 | - | Comparable to Meloxicam | High selectivity towards COX-2. mdpi.comnih.gov |

| NBD-tagged Pyrimidine (Compound 6) | - | 1.8 | Potent and selective for COX-2. rsc.org |

Cholinesterase (ChE) and β-Secretase (BACE-1) Inhibition

Derivatives of this compound have been investigated for their potential to inhibit key enzymes implicated in the pathology of Alzheimer's disease, namely cholinesterases (ChE) and β-secretase (BACE-1). In vitro studies on a series of 2,4-disubstituted pyrimidine derivatives have demonstrated their potential as cholinesterase inhibitors. One notable derivative, N-benzyl-2-thiomorpholinopyrimidin-4-amine, exhibited significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

The structure-activity relationship (SAR) studies of these compounds revealed that the nature of the substituent at the C-2 and C-4 positions of the pyrimidine ring plays a crucial role in their inhibitory potency and selectivity. For instance, N-benzyl-2-thiomorpholinopyrimidin-4-amine was identified as a potent cholinesterase inhibitor with an IC50 value of 0.33 µM for AChE and 2.30 µM for BuChE. Molecular modeling studies have suggested that the C-2 thiomorpholine (B91149) substituent orients towards the cationic active site region of AChE, while in BuChE, it is directed towards a hydrophobic region near the entrance of the active site gorge. This highlights the importance of steric and electronic properties at the C-2 position for effective ChE inhibition.

In the context of BACE-1 inhibition, research has explored dihydropyrimidinone-based compounds, which share a structural resemblance to this compound. These derivatives have shown inhibitory activity against BACE-1 in the low micromolar range. For example, certain dihydropyrimidinone derivatives have been reported to have IC50 values as low as 0.32 µM. The 2-imino derivatives, in particular, are suggested to establish better interactions with the enzyme's active site due to the basicity of the guanidine (B92328) system, which can be protonated at the enzyme's optimal pH.

Table 1: In Vitro Cholinesterase Inhibitory Activity of N-benzyl-2-thiomorpholinopyrimidin-4-amine

| Enzyme | IC50 (µM) |

| Acetylcholinesterase (AChE) | 0.33 |

| Butyrylcholinesterase (BuChE) | 2.30 |

Receptor Interaction Studies

CXCR4 Receptor Targeting (for imaging probe development)

The C-X-C chemokine receptor type 4 (CXCR4) is a key therapeutic and imaging target due to its overexpression in numerous cancers, where it plays a role in tumor development and metastasis. nih.gov While direct studies on this compound for CXCR4 targeting are not extensively documented, research into pyrimidine-based structures provides a basis for their potential in developing imaging probes.

For instance, an 18F-labeled pyrimidine-pyridine amine has been developed as a potential radiotracer for detecting CXCR4 receptors in gliomas. nih.gov Although this specific probe did not show specific binding to CXCR4-overexpressing cells in one study, it highlights the interest in the pyrimidine scaffold for this application. nih.gov The development of such probes involves conjugating the targeting molecule to an imaging agent, such as a fluorescent dye or a radionuclide, to enable visualization of receptor expression in vitro and in vivo. The goal is to create probes with high affinity and specificity for CXCR4 to improve cancer diagnosis and monitoring. rsc.org

Investigation of Adrenergic and Dopaminergic Pathway Modulation

The pyrimidine scaffold is a component of various compounds that interact with adrenergic and dopaminergic receptors, suggesting that this compound derivatives could modulate these pathways.